![molecular formula C19H36O3 B149760 methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate CAS No. 6084-76-0](/img/structure/B149760.png)

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate

概要

説明

The compound , methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, does not directly appear in the provided papers. However, we can draw parallels with similar compounds to infer some aspects of its chemistry. For instance, the compound mentioned in the first paper, methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, is a methyl ester of a cyclic fatty acid synthesized from linolenic acid with flaxseed extract . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate could also be a fatty acid derivative with potential biological origins or applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid described in the second paper involves a two-step process starting from 4,4′-dihydroxybiphenyl, proceeding through alkylation and esterification reactions . By analogy, the synthesis of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate would likely involve the formation of the epoxide ring followed by esterification with octanoic acid.

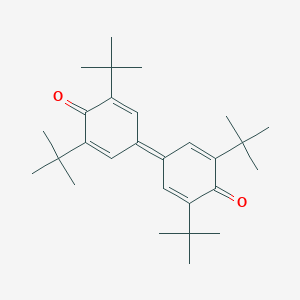

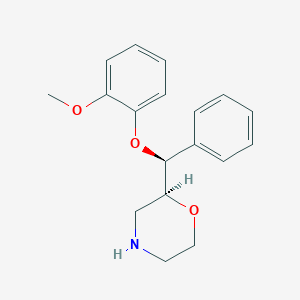

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can be complex, featuring multiple chiral centers as indicated by the (2R,3R) notation. The presence of an epoxide ring suggests reactivity towards nucleophiles. The structure of the compound in the first paper was confirmed using spectroscopic methods, which would also be applicable for analyzing the structure of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate .

Chemical Reactions Analysis

The reactivity of cyclic fatty acid esters, as seen in the first paper, includes isomerization under various conditions such as heat, acid, or base treatment . This implies that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate may also undergo similar isomerization reactions, potentially leading to different stereoisomers or rearranged products.

Physical and Chemical Properties Analysis

The physical properties of related compounds can include phase transitions and liquid crystalline behavior, as observed for 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid . This suggests that methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate might also exhibit such properties, which could be characterized by techniques like differential scanning calorimetry (DSC) and polarizing microscopy (POM).

科学的研究の応用

Synthesis and Characterization

- Novel Bio-Based Cyclic Carbonates Synthesis : Research demonstrates the synthesis of novel bio-based cyclic carbonates from ricinoleic acid, including compounds similar to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. These compounds are synthesized through intra-molecular rearrangement of an epoxy carbonate ester with Lewis acids, showcasing their potential in bio-based material development (Narra et al., 2016).

Chemical Properties and Analysis

- Analysis of Methyl Octanoate Derivatives : Studies have identified various methyl octanoate derivatives, including similar compounds to methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, from autoxidized methyl linoleate. This research contributes to understanding the chemical properties and reactions of these compounds (Horvat et al., 1966).

Applications in Material Science

- Bio-Lubricant Base Stocks : Research on the synthesis of novel compounds, including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate from oleic acid, highlights the potential of similar methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate derivatives in bio-lubricant applications. These studies provide insights into the properties and applications of such compounds in material science (Wahyuningsih & Kurniawan, 2020).

Environmental and Catalytic Applications

- Hydrocarbon Fuels and Chemicals Production : A study on the conversion of methyl octanoate on an H-ZSM5 zeolite catalyst, as a model for biodiesel conversion into hydrocarbon fuels and chemicals, provides relevant information on the catalytic applications of compounds like methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate. This research contributes to the development of sustainable fuel and chemical production methods (Danuthai et al., 2009).

特性

IUPAC Name |

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901338158 | |

| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |

CAS RN |

6084-76-0 | |

| Record name | Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)